2,6-Dichloro-3-nitrobenzenesulfonic acid
Overview
Description
2,6-Dichloro-3-nitrobenzenesulfonic acid: is an organic compound with the molecular formula C6H3Cl2NO5S and a molecular weight of 272.06 g/mol . This compound is characterized by the presence of two chlorine atoms, one nitro group, and one sulfonic acid group attached to a benzene ring. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzenesulfonic acid typically involves the nitration and sulfonation of 2,6-dichlorobenzene. The process can be summarized as follows:
Nitration: 2,6-Dichlorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonyl chlorides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Chlorinating agents like thionyl chloride or sulfuryl chloride.
Major Products:
Substitution: Formation of substituted derivatives such as 2,6-dichloro-3-aminobenzenesulfonic acid.
Reduction: Formation of 2,6-dichloro-3-aminobenzenesulfonic acid.
Oxidation: Formation of sulfonyl chloride derivatives.
Scientific Research Applications
2,6-Dichloro-3-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrobenzenesulfonic acid involves its reactive functional groups:
Sulfonic Acid Group: Acts as a strong acid, capable of donating protons and forming strong ionic bonds with bases.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various biochemical reactions.
Chlorine Atoms: Serve as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
2,6-Dichlorobenzenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzenesulfonic acid: Lacks the chlorine atoms, affecting its reactivity and solubility properties.
2,4-Dichloro-3-nitrobenzenesulfonic acid: Similar structure but with different substitution pattern, leading to variations in chemical behavior
Uniqueness: 2,6-Dichloro-3-nitrobenzenesulfonic acid is unique due to the presence of both chlorine and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications .
Biological Activity
2,6-Dichloro-3-nitrobenzenesulfonic acid (DCNBSA) is a chemical compound characterized by its molecular formula . This compound features two chlorine atoms, a nitro group, and a sulfonic acid group attached to a benzene ring. Its unique structure contributes to its diverse biological activities, which have been the subject of various research studies.
Antimicrobial Properties
Research indicates that DCNBSA exhibits significant antimicrobial activity . Various studies have demonstrated its effectiveness against a range of bacterial strains. For instance, DCNBSA has shown potential in inhibiting the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for numerous infections. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Potential
In addition to its antimicrobial properties, DCNBSA has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have indicated that DCNBSA can reduce the viability of human cancer cell lines, including HeLa and HL-60 cells, by inducing oxidative stress and DNA damage.
The biological activity of DCNBSA can be attributed to its structural components. The nitro group can undergo reduction within biological systems to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Furthermore, the sulfonic acid group is known to participate in hydrogen bonding and ionic interactions with proteins and enzymes, potentially altering their functionality.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of DCNBSA against various bacterial strains using the disc diffusion method. Results indicated a significant inhibition zone around discs containing DCNBSA compared to controls.
- Cytotoxicity Assays : In another study, the cytotoxic effects of DCNBSA were evaluated using MTT assays on HeLa cells. The findings showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for anticancer activity.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO5S/c7-3-1-2-4(9(10)11)5(8)6(3)15(12,13)14/h1-2H,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZQIEWYWDTUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591619 | |
Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-52-4 | |
Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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